molecular formula C16H27NO4 B1528092 8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate CAS No. 1391732-45-8

8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B1528092
CAS No.: 1391732-45-8
M. Wt: 297.39 g/mol
InChI Key: MTIWDIYQTBHBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) systematic naming conventions for complex organic structures. The name indicates several key structural features: the presence of an azaspiro[4.5]decane core, the position of the nitrogen atom (at position 8), and the presence of two carboxylate groups with different ester functionalities (tert-butyl and methyl).

The compound is identified by several systematic parameters:

Identification Parameter Value
Chemical Abstracts Service (CAS) Number 1391732-45-8
Molecular Formula C16H27NO4
Monoisotopic Mass 297.194008
InChI 1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h12H,5-11H2,1-4H3
InChI Key MTIWDIYQTBHBSX-UHFFFAOYSA-N

Several alternative names exist for this compound, reflecting different naming conventions and emphasis on various structural aspects:

  • 2-Methyl 8-(2-methyl-2-propanyl) 8-azaspiro[4.5]decane-2,8-dicarboxylate
  • 8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester
  • 8-(tert-butyl) 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate

The systematic naming approach provides crucial information about the compound's structure, allowing chemists to understand its configuration without visual representations.

Structural Features of Azaspiro[4.5]decane Systems

The azaspiro[4.5]decane system forms the core structural framework of this compound. This framework is characterized by a central spiro carbon atom that connects two ring systems: a five-membered ring and a six-membered ring, with a nitrogen atom incorporated into the six-membered ring at position 8.

The general structural features of azaspiro[4.5]decane systems include:

  • A central quaternary carbon (spiro carbon) that links both rings
  • A nitrogen atom (the "aza" component) positioned within the cyclohexane ring
  • A rigid three-dimensional configuration that limits conformational flexibility
  • Potential for functionalization at multiple positions, particularly at the nitrogen atom

In the specific case of this compound, the nitrogen atom is further functionalized with a tert-butyl carboxylate group, while the cyclopentane portion contains a methyl carboxylate group at position 2.

The structural rigidity of azaspiro[4.5]decane systems contributes significantly to their importance in chemistry. Unlike many flexible organic frameworks, these compounds maintain relatively fixed spatial arrangements of their functional groups, which can be advantageous for applications requiring precise molecular geometries. This characteristic makes them valuable scaffolds for the development of compounds with specific spatial requirements for biological activity or material properties.

Research on related azaspiro compounds has demonstrated that this structural class can be synthesized through various methods, including intramolecular ene reactions and acylnitroso ene reactions, which have been effectively used to construct the 6-azaspiro[4.5]decane ring system.

Role of Dicarboxylate Functionality in Spirocyclic Frameworks

The dicarboxylate functionality in this compound plays a crucial role in determining both the physical properties and chemical reactivity of the compound. The presence of two different ester groups—methyl and tert-butyl—at positions 2 and 8, respectively, creates an asymmetry that affects the compound's polarity, solubility, and interaction potential.

The significance of dicarboxylate functionality in spirocyclic frameworks extends to several important aspects:

  • Reactivity Patterns : The ester groups serve as reactive sites for various transformations, including hydrolysis, transesterification, reduction, and amidation reactions. These reactions can be performed selectively due to the different steric environments of the two ester groups, with the methyl ester typically being more accessible than the bulkier tert-butyl ester.

  • Conformational Effects : The presence of the carboxylate groups influences the overall conformation of the spirocyclic system by introducing electronic and steric effects that can stabilize or destabilize certain molecular arrangements.

  • Synthetic Utility : Compounds containing dicarboxylate functionality in spirocyclic frameworks serve as valuable intermediates in the synthesis of more complex structures. The different reactivity profiles of the two ester groups allow for selective transformations, enabling step-wise modification of the molecule.

Research on related spirocyclic dicarboxylates, such as spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid), has demonstrated the unique properties that emerge from combining rigid spirocyclic backbones with carboxylate groups. For instance, these compounds provide greater steric bulk than conventional aromatic dicarboxylates, which can influence molecular packing and interactions in complex assemblies.

The study of spirocyclic dicarboxylates has revealed their potential applications in several fields:

Application Area Role of Spirocyclic Dicarboxylates Relevance to this compound
Organic Synthesis Serve as building blocks for complex molecules The differential reactivity of the two ester groups enables selective transformations
Metal-Organic Frameworks Function as ligands in coordination chemistry The rigid structure provides precise spatial arrangement of binding sites
Pharmaceutical Development Act as scaffolds for bioactive compounds The azaspiro core with dicarboxylate functionality offers opportunities for derivatization
Material Science Contribute to materials with specific properties The rigid structure with functional groups influences material characteristics

In the specific case of this compound, the combination of the azaspiro framework with differentially protected carboxylate groups creates a molecule with unique synthetic potential. The tert-butyl ester group can be selectively cleaved under acidic conditions while leaving the methyl ester intact, allowing for sequential modifications of the molecule.

Properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 8-azaspiro[4.5]decane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIWDIYQTBHBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)C(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate, a compound with the molecular formula C16H27NO4C_{16}H_{27}NO_{4} and CAS number 1391732-45-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 297.39 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : 8-(tert-butyl) 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate
  • Structure : Chemical Structure

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Initial studies suggest that it may act as a modulator of neurotransmitter systems and could influence pain pathways through its potential role as a fatty acid amide hydrolase (FAAH) inhibitor, similar to other compounds in its class .

Pharmacological Effects

  • Analgesic Properties : Preliminary investigations indicate that this compound may possess analgesic effects, potentially making it useful in pain management therapies.
  • Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in B16 melanoma cells with an IC50 value indicating potent activity .
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study on Antitumor Activity

A study published in Cell Engineering evaluated the effects of the compound on B16 melanoma cells. The results indicated that treatment with varying concentrations led to significant cell death, highlighting its potential as an anticancer agent. The study reported an IC50 value of approximately 0.093 ng mL0.093\text{ ng mL}, demonstrating strong efficacy .

Stock Solution Preparation Table

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM3.3626 mL16.8129 mL33.6259 mL
5 mM0.6725 mL3.3626 mL6.7252 mL
10 mM0.3363 mL1.6813 mL3.3626 mL

This table provides essential information for researchers preparing stock solutions for biological assays .

Scientific Research Applications

Medicinal Chemistry

8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate has been investigated for its potential in drug development. Its structural similarity to known pharmacophores allows it to be a candidate for designing new therapeutic agents, particularly in treating neurological disorders due to its ability to cross the blood-brain barrier.

Case Studies:

  • Neuropharmacology : Research has indicated that derivatives of azaspiro compounds can exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various synthetic pathways, including cycloaddition reactions.

Synthesis Examples:

  • Cycloaddition Reactions : The compound can participate in Diels-Alder reactions, leading to the formation of polycyclic compounds that are useful in materials science and drug discovery.

Materials Science

In materials science, this compound is explored for its potential use in creating novel polymers and nanomaterials due to its unique structural characteristics.

Applications:

  • Polymer Chemistry : The compound can be utilized to synthesize high-performance polymers with enhanced thermal and mechanical properties.

Biological Studies

The compound's interaction with biological systems has been a focus of research, particularly regarding its effects on cell signaling pathways.

Biological Insights:

  • Cell Signaling Modulation : Studies have shown that azaspiro compounds can modulate various signaling pathways, potentially leading to new insights into cellular mechanisms and therapeutic targets.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Application/Notes
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate 1391732-45-8 C16H25NO4 295.37 8-tert-butyl, 2-methyl esters ≥95% Muscarinic agonist scaffold
2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate 1445951-71-2 C22H32N2O5 404.49 2-benzyl, 3-hydroxymethyl ≥95% Intermediate for peptide mimetics
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate methanesulfonate 2177258-86-3 C17H32N2O7S 408.51 3-ethyl ester, methanesulfonate salt 97% Enhanced solubility for formulation
8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate 2028341-89-9 C16H28N2O4 312.40 4-ethyl ester ≥95% Rigid backbone for receptor binding

Key Structural and Functional Differences

Substituent Effects: Methyl vs. Ethyl Esters: The methyl ester in the parent compound offers lower steric hindrance compared to ethyl derivatives (e.g., CAS 2177258-86-3), which may influence binding affinity in biological targets . Methanesulfonate Salts: Derivatives like CAS 2177258-86-3 are formulated as salts to improve aqueous solubility, critical for in vivo studies .

Spiro Ring Modifications: Analogues such as 1-oxa-8-azaspiro[4.5]decanes (e.g., from ) replace a nitrogen with oxygen, altering electronic properties and metabolic stability .

Pharmacological Relevance

  • Muscarinic Agonists: The spiro[4.5]decane skeleton is a privileged structure in designing M1 muscarinic agonists.
  • Antidementia Agents : Rigid spiro frameworks improve blood-brain barrier penetration, as seen in derivatives like 8-azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4), a precursor to neuroactive compounds .

Commercial Availability and Pricing

  • This compound is priced at €552/100mg (), reflecting its high purity (≥95%) and demand in research.
  • Derivatives like 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate methanesulfonate (CAS 2177258-86-3) are available in bulk (1kg) for formulation studies .

Preparation Methods

Stepwise Synthesis Description

Step Reaction Description Starting Material Reagents/Conditions Solvent Temperature Time Notes
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile 1,4-dioxaspiro[4.5]decane-8-one p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide Glycol dimethyl ether + Ethanol 0-20 °C Not specified Formation of nitrile intermediate
2 Alkylation of nitrile intermediate with 1-bromo-2-chloroethane 1,4-dioxaspiro[4.5]decane-8-carbonitrile Lithium diisopropylamide (LDA) Toluene 0-20 °C ~13 hours Introduction of chloroethyl side chain
3 Reduction and cyclization of chloroethyl nitrile intermediate, followed by reaction with tert-butyl dicarbonyl anhydride 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Hydrogen, Raney nickel catalyst; tert-butyl dicarbonyl anhydride Methanol 50 °C, 50 psi H2 pressure 6 hours Formation of tert-butyl ester spirocyclic intermediate
4 Deprotection to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate tert-butyl-1,4-dioxa-10-aza-dispiro intermediate Pyridinium p-toluenesulfonate Acetone + Water 70 °C 15 hours Final deprotection step

Reaction Highlights and Advantages

  • Raw Material Accessibility: The starting ketone (1,4-dioxaspiro[4.5]decane-8-one) is inexpensive and readily available in bulk.
  • Process Control: The reaction conditions (temperature, solvents, time) are optimized for industrial batch processing.
  • Yield and Scalability: The four-step sequence offers a reasonable overall yield suitable for scale-up.
  • Cost Efficiency: Use of common reagents and avoidance of exotic catalysts reduce production costs.

Summary Table of Preparation Parameters

Step Intermediate/Product Solvent System Temperature Range Reaction Time Key Reagents/Catalysts Purpose
1 1,4-dioxaspiro[4.5]decane-8-carbonitrile Glycol dimethyl ether + Ethanol 0-20 °C Not specified p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide Nitrile formation
2 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Toluene 0-20 °C ~13 hours Lithium diisopropylamide Alkylation
3 tert-butyl-1,4-dioxa-10-aza-dispiro intermediate Methanol 50 °C, 50 psi H2 6 hours Hydrogen, Raney nickel, tert-butyl dicarbonyl anhydride Reduction, cyclization, esterification
4 tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate Acetone + Water 70 °C 15 hours Pyridinium p-toluenesulfonate Deprotection

Research Findings and Industrial Relevance

  • The described method provides a practical and scalable route for synthesizing spirocyclic esters related to 8-tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate.
  • The choice of solvents and reaction conditions is critical for maximizing yield and purity while maintaining operational safety.
  • The use of Raney nickel catalyzed hydrogenation enables efficient reduction and cyclization, a key step in forming the azaspiro core.
  • The final deprotection step using pyridinium p-toluenesulfonate is mild and preserves the integrity of sensitive functional groups.

Q & A

Basic: What are the critical steps in synthesizing 8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and esterification. Key considerations include:

  • Protecting group strategy : Use of tert-butyl esters to stabilize reactive carboxyl groups during synthesis .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution to isolate intermediates and final products. Purity (>98%) can be confirmed via analytical HPLC and mass spectrometry .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are recommended for solubility optimization .

Basic: Which analytical techniques are most effective for characterizing the spirocyclic structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming spirocyclic connectivity and substituent positions. Anomalies in coupling constants may indicate stereochemical complexities .
  • X-ray crystallography : Resolves absolute stereochemistry and ring conformation, especially when NMR data are ambiguous .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling resolve discrepancies in stereochemical assignments derived from experimental data?

Answer:
Discrepancies between NMR (e.g., diastereotopic proton splitting) and X-ray data can arise due to dynamic equilibria in solution. Methodological approaches include:

  • Density Functional Theory (DFT) : Simulates energy-minimized conformers to predict NMR chemical shifts and coupling constants .
  • Molecular dynamics simulations : Models solvent effects and temperature-dependent conformational changes .
  • Comparative analysis : Overlay experimental and simulated spectra to identify dominant conformers .

Advanced: What strategies mitigate challenges in synthesizing tert-butyl-protected spirocyclic derivatives with high enantiomeric excess?

Answer:

  • Chiral catalysts : Use of asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during spiroannulation to control stereochemistry .
  • Kinetic resolution : Selective crystallization or enzymatic resolution to isolate enantiomers .
  • In-situ monitoring : Reaction progress tracked via FT-IR or Raman spectroscopy to optimize reaction conditions .

Basic: How does the tert-butyl group influence the compound’s physicochemical properties and reactivity?

Answer:

  • Steric effects : The bulky tert-butyl group reduces nucleophilic attack on the carboxylate, enhancing stability during storage and reactions .
  • Solubility : Increased lipophilicity may limit aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .
  • Thermal stability : tert-butyl esters decompose at elevated temperatures (>150°C), requiring controlled conditions during synthesis .

Advanced: What methodological frameworks guide the design of analogs with modified bioactivity profiles?

Answer:

  • Structure-activity relationship (SAR) studies : Systematic substitution at the 2-methyl or 8-tert-butyl positions to assess pharmacological effects .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
  • Metabolic profiling : LC-MS/MS to evaluate stability in liver microsomes and identify metabolically labile sites .

Advanced: How can contradictory data from biological assays (e.g., IC50 variability) be systematically analyzed?

Answer:

  • Assay standardization : Normalize protocols for cell viability, enzyme activity, and buffer conditions to reduce inter-lab variability .
  • Statistical rigor : Use of ANOVA or mixed-effects models to account for batch-to-batch compound variability .
  • Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Advanced: How do solvent polarity and pH affect the compound’s stability during long-term storage?

Answer:

  • pH sensitivity : Degradation via ester hydrolysis accelerates under acidic (pH < 3) or alkaline (pH > 10) conditions. Store in neutral buffers (pH 6–8) .
  • Freeze-thaw cycles : Avoid repeated cycles by aliquoting solutions in anhydrous DMSO at -20°C .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the spirocyclic core .

Advanced: What theoretical frameworks are applicable for studying the compound’s role in supramolecular chemistry?

Answer:

  • Host-guest chemistry : Analyze cavity size and electron density to predict binding with cyclodextrins or crown ethers .
  • Non-covalent interactions : Density-based functional theory (DFT) to model π-π stacking or hydrogen bonding with aromatic residues .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding entropy and enthalpy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.